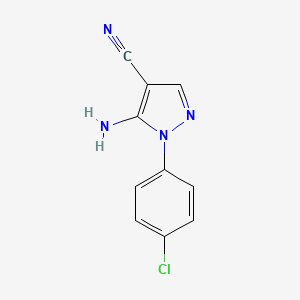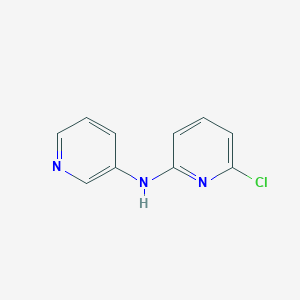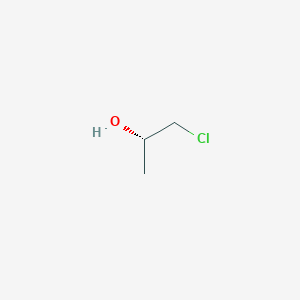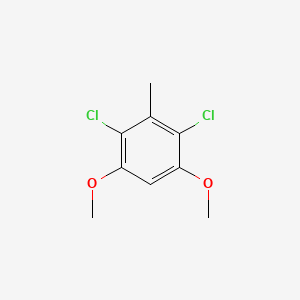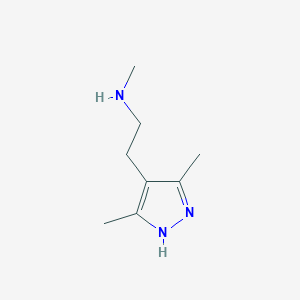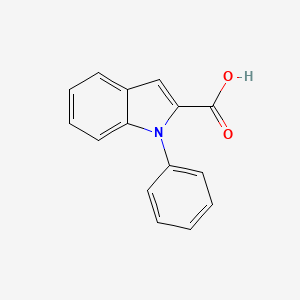
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide (hereafter referred to as 4-MPCA) is a compound that is of interest to scientists and researchers due to its potential applications in various fields. 4-MPCA is a heterocyclic compound that has been studied for its potential use in the synthesis of other organic compounds, its mechanism of action, and its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
The chemistry of pyrazoline derivatives, including compounds like 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, is a rich field of study due to their potential as building blocks in the synthesis of various heterocyclic compounds. For example, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives has been highlighted for the synthesis of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, and spiropyrans, showcasing the versatility of pyrazoline scaffolds in chemical synthesis (Gomaa & Ali, 2020).
Heterocyclic Compound Development
The development of heterocyclic compounds using pyrazoline cores has been extensively studied due to their applicability in medicinal and pharmaceutical industries. Pyranopyrimidine scaffolds, for instance, have been the focus of intensive investigation, highlighting the synthetic challenges and the wide range of applications of these compounds in drug development (Parmar, Vala, & Patel, 2023).
Antioxidant Activity Analysis
The study of antioxidants is crucial in various scientific fields, and pyrazoline derivatives can play a significant role in this area. Analytical methods used in determining antioxidant activity have been reviewed, presenting critical insights into tests based on hydrogen atom transfer and electron transfer, which are relevant in assessing the antioxidant capacity of compounds, including potentially those similar to this compound (Munteanu & Apetrei, 2021).
Radical Scavenging and Cellular Protection
Chromones and their derivatives, akin to pyrazoline structures, have been studied for their radical scavenging abilities and their potential to protect cells from impairment. These compounds' antioxidant properties contribute to their biological activities, including anti-inflammatory and anticancer effects, which can be correlated with pyrazoline derivatives' potential applications (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthetic Routes and Medicinal Chemistry
The synthesis and chemistry of pyrazoline derivatives, including structurally unique hexasubstituted pyrazolines, have been explored, providing insights into the synthetic routes and the potential of these compounds in medicinal chemistry. These studies underscore the diversity of pyrazoline derivatives and their applicability in developing novel therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(10-4)7(8)9/h10,12H,2-3H2,1H3,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUBDDAVRQDZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327558 |
Source


|
| Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210417-12-2 |
Source


|
| Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







